Scaffold-Embedded Zinc-Chelation Potential: N'-Hydroxycarboximidamide as a Validated Metal-Binding Pharmacophore
The N'-hydroxycarboximidamide functional group in the target compound is a validated zinc-binding pharmacophore. In a systematic study of benzenesulfonamide-based carbonic anhydrase inhibitors, compounds bearing the N'-hydroxycarboximidamide functionality (series 10a–g) exhibited inhibition constants (Ki) ranging from 4.7 nM to 3.22 μM against human carbonic anhydrase isoforms hCA I, II, IV, and IX [1]. This establishes the functional group's intrinsic capability to engage catalytic zinc ions in metalloenzyme active sites. By contrast, the des-hydroxy analog 1-aminocyclopentane-1-carboximidamide (MW 127.19) lacks the N-hydroxy oxygen atom required for zinc coordination, fundamentally precluding this binding mode .
| Evidence Dimension | Zinc-chelating pharmacophore validation — inhibition of human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Contains N'-hydroxycarboximidamide group capable of zinc chelation (functional group validation via class-level data) |
| Comparator Or Baseline | 1-Aminocyclopentane-1-carboximidamide: no N-hydroxy oxygen, incapable of zinc chelation; N'-hydroxycarboximidamide-bearing benzenesulfonamides (10a–g): Ki = 4.7 nM–3.22 μM against hCA I, II, IV, IX |
| Quantified Difference | Presence vs. absence of metal-chelating oxygen atom; class-level Ki range: low nanomolar to low micromolar for N'-hydroxycarboximidamide-containing compounds |
| Conditions | Stopped-flow CO₂ hydration assay; human carbonic anhydrase isoforms I, II, IV, and IX; recombinant enzyme; pH 7.4; 20°C |
Why This Matters
The N-hydroxy oxygen atom is the essential structural determinant for zinc-dependent metalloenzyme engagement; its absence in the des-hydroxy analog makes that compound unsuitable for programs targeting zinc-containing active sites.
- [1] Sharma V, et al. Benzenesulfonamides with trisubstituted triazole motif as selective carbonic anhydrase I, II, IV, and IX inhibitors. Arch Pharm (Weinheim). 2023;356(3):e2200435. doi:10.1002/ardp.202200435. View Source
